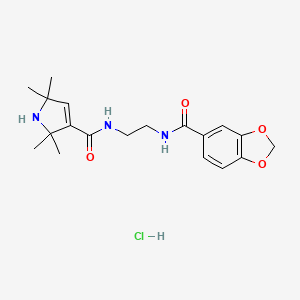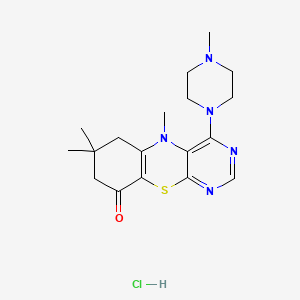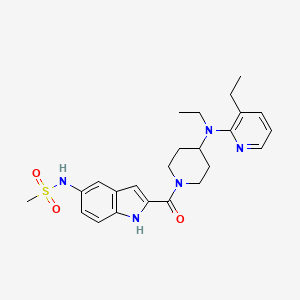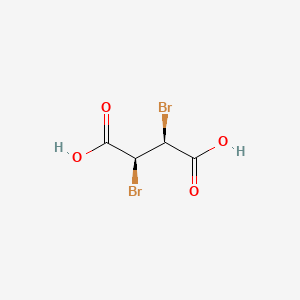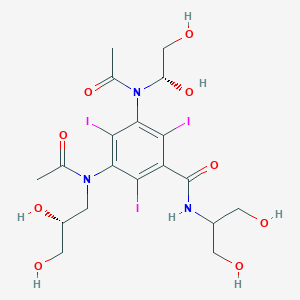
Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging. This compound is a non-ionic, water-soluble contrast agent used primarily in X-ray and computed tomography (CT) imaging to enhance the visibility of internal structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves multiple steps, starting with the iodination of isophthalic acid. The iodinated intermediate is then subjected to amidation reactions with specific amines to introduce the hydroxyethyl and dihydroxypropyl groups. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the iodinated compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the complex synthesis and ensure the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify the iodine atoms.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while substitution reactions can yield various halogenated derivatives.
Applications De Recherche Scientifique
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Primarily used as a contrast agent in medical imaging to enhance the visibility of blood vessels, organs, and tissues.
Industry: Utilized in the development of new imaging technologies and diagnostic tools.
Mécanisme D'action
The mechanism of action of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves its ability to absorb X-rays due to the presence of iodine atoms. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of the images obtained during X-ray or CT scans. The molecular targets include blood vessels and organs, where the compound’s high atomic number iodine atoms provide the necessary contrast.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iohexol: Another non-ionic, water-soluble contrast agent used in medical imaging.
Iopamidol: A similar compound with applications in X-ray and CT imaging.
Iodixanol: Known for its use in angiography and other imaging procedures.
Uniqueness
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is unique due to its specific chemical structure, which provides optimal solubility and stability in aqueous solutions. This makes it particularly effective as a contrast agent, offering high image quality with minimal side effects compared to other similar compounds.
Propriétés
Numéro CAS |
88116-59-0 |
|---|---|
Formule moléculaire |
C19H26I3N3O9 |
Poids moléculaire |
821.1 g/mol |
Nom IUPAC |
3-[acetyl-[(1S)-1,2-dihydroxyethyl]amino]-5-[acetyl-[(2R)-2,3-dihydroxypropyl]amino]-N-(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzamide |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(30)24(3-11(32)6-28)17-14(20)13(19(34)23-10(4-26)5-27)15(21)18(16(17)22)25(9(2)31)12(33)7-29/h10-12,26-29,32-33H,3-7H2,1-2H3,(H,23,34)/t11-,12+/m1/s1 |
Clé InChI |
AAMVKUKGQPPIMG-NEPJUHHUSA-N |
SMILES isomérique |
CC(=O)N(C[C@H](CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N([C@H](CO)O)C(=O)C)I |
SMILES canonique |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N(C(CO)O)C(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


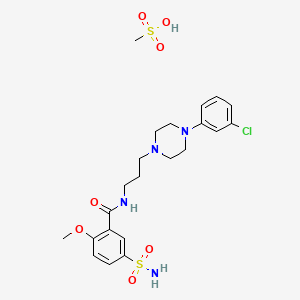
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)


